2-(Thiophen-2-yl)propanamide
Description
2-(Thiophen-2-yl)propanamide is a heterocyclic organic compound featuring a thiophene ring attached to a propanamide backbone. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound is synthesized via amidation reactions, often involving thiophene-substituted carboxylic acids and amines. For example, N-cyclopropyl-2-methyl-2-(thiophen-2-yl)propanamide (CAS: 950604-59-8) is prepared by reacting 2-methyl-2-(thiophen-2-yl)propanoic acid with cyclopropylamine using coupling agents like DCC (). Characterization typically employs NMR, IR, UV-Vis, and mass spectrometry, as demonstrated in the analysis of structurally related amides ().
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-thiophen-2-ylpropanamide |
InChI |
InChI=1S/C7H9NOS/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H2,8,9) |
InChI Key |
YJCYGROLJSQRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The introduction of electron-withdrawing groups (e.g., chloro in ) enhances reactivity, making such derivatives suitable as synthetic intermediates.
- Polar substituents like hydroxy () improve solubility, which is critical for pharmacokinetics in drug design.
Thiophene Ring Positional Isomerism
The position of the thiophene ring attachment affects electronic distribution and biological interactions:
- 2-(Thiophen-2-yl)propanamide vs. 2-(Thiophen-3-yl)propanamide :
Functional Group Additions to the Core Structure
Adding functional groups to the propanamide skeleton expands utility:
- Naphthalene and Indole Hybrids: N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () incorporates a naphthalene moiety, enhancing fluorescence properties for analytical applications.
- Hydrazinyl and Triazole Derivatives: N-Benzyl-3-oxo-3-{2-[(thiophen-2-yl)methylidene]hydrazinyl}propanamide () exhibits chelation capacity, useful in metal-ion sensing.
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